N-Succinimidyl 3-(Bromoacetamido)propionate
Overview
Description
N-Succinimidyl 3-(Bromoacetamido)propionate is a chemical compound with the molecular formula C₉H₁₁BrN₂O₅ and a molecular weight of 307.10 g/mol . It is commonly used in organic synthesis and as a reagent in various chemical reactions. This compound is known for its role in the formation of amide bonds and its application in bioconjugation techniques .
Mechanism of Action
Target of Action
The primary targets of 2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate are primary amine groups . These groups are found in various biological molecules, including proteins and peptides, and play a crucial role in numerous biological processes.
Mode of Action
This compound is a heterobifunctional cross-linking reagent . It allows bromoacetylation of primary amine groups, followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in pH range 7.0-8.0 .
Action Environment
The action of 2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate is influenced by environmental factors such as pH and temperature . The compound’s reactivity with primary amine groups occurs within a specific pH range , and its storage conditions suggest sensitivity to temperature . These factors could influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyl 3-(Bromoacetamido)propionate typically involves the reaction of 3-(2-bromoacetamido)propanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at low temperatures to prevent decomposition . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl 3-(Bromoacetamido)propionate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines.
Amide Bond Formation: The compound is commonly used to form amide bonds with primary amines, making it valuable in peptide synthesis and bioconjugation.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions with this compound.
Coupling Agents: Dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are frequently used as coupling agents in amide bond formation reactions.
Major Products Formed
Scientific Research Applications
N-Succinimidyl 3-(Bromoacetamido)propionate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Similar in structure but with a different substitution pattern.
N-Hydroxysuccinimide bromoacetate: Another compound used for similar applications in bioconjugation.
Uniqueness
N-Succinimidyl 3-(Bromoacetamido)propionate is unique due to its specific reactivity with nucleophiles and its ability to form stable covalent bonds. This makes it particularly useful in applications requiring precise and stable bioconjugation .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-bromoacetyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMMKWFUXPMTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403560 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57159-62-3 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinimidyl 3-(bromoacetamido)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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